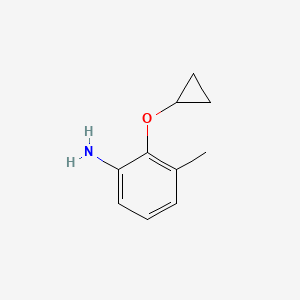

2-Cyclopropoxy-3-methylaniline

Description

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

2-cyclopropyloxy-3-methylaniline |

InChI |

InChI=1S/C10H13NO/c1-7-3-2-4-9(11)10(7)12-8-5-6-8/h2-4,8H,5-6,11H2,1H3 |

InChI Key |

JANTVWRRTBXOAR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)N)OC2CC2 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution on Halogenated Aromatics

- Procedure:

- React 2-bromoaniline with cyclopropylamine in the presence of a base such as potassium carbonate in DMSO at elevated temperatures (~55°C).

- The reaction proceeds via nucleophilic substitution, replacing the halogen with the cyclopropylamine group.

- Reaction Conditions:

- K2CO3 (1.10 equiv), DMSO solvent, 55°C, 16 hours.

- Outcome:

- Yields of approximately 59% for the N-cyclopropylbenzenamine, with purification via silica gel chromatography.

Copper-Catalyzed Cross-Coupling (Aryl Amination)

- Procedure:

- Utilize a copper-mediated amination of 2-halogenated aromatic compounds with cyclopropylboronic acid.

- Conditions involve Cu(OAc)2, bipyridine ligand, Na2CO3 as base, in 1,2-dichloroethane at 70°C under air.

- Reaction Conditions:

- 1-4 hours, monitored by TLC.

- Outcome:

- Efficient formation of N-cyclopropylbenzenamine with yields around 80–90%.

Protection of N-Cyclopropylbenzenamine

To facilitate selective functionalization, protective groups such as methyl carbamates are employed:

- Method:

- React N-cyclopropylbenzenamine with methyl chloroformate in the presence of a base (e.g., triethylamine) in dichloromethane.

- Reaction Conditions:

- Room temperature to 70°C, depending on the desired protection level.

- Outcome:

- Formation of methyl carbamate derivatives, which stabilize the amine during subsequent reactions.

Introduction of the Methoxy Group at the 3-Position

The methylaniline core is typically prepared via electrophilic aromatic substitution or directed ortho-lithiation, followed by methylation:

- Method:

- Directed ortho-lithiation of the aromatic ring, followed by quenching with methyl iodide or dimethyl sulfate to introduce the methyl group at the 3-position.

- Alternative:

- Use of methylation reagents directly on the aromatic ring if the position is activated.

Formation of the Cyclopropoxy Group at the 2-Position

The key step involves installing the cyclopropoxy group:

Cyclopropylation via Nucleophilic Substitution

- Procedure:

- React the aromatic amine with a cyclopropyl halide (e.g., cyclopropyl bromide) in the presence of a base such as potassium tert-butoxide in a suitable solvent like DMF or DMSO.

- Reaction Conditions:

- Elevated temperatures (~80°C), under inert atmosphere.

- Notes:

- The cyclopropyl halide acts as an electrophile, attaching to the aromatic ring via nucleophilic aromatic substitution or via a radical pathway if catalyzed.

Cyclopropoxy Formation via Etherification

- Procedure:

- React the phenolic precursor with cyclopropyl methyl halides or cyclopropyl alcohol derivatives under Williamson ether synthesis conditions.

- Use sodium hydride or potassium tert-butoxide as base, with a suitable solvent like THF.

- Reaction Conditions:

- Reflux, under inert atmosphere, for several hours.

- Outcome:

- Formation of the cyclopropoxy substituent at the ortho position relative to the amino group.

Final Deprotection and Purification

- Method:

- Remove protective groups under acidic or basic conditions, depending on the protecting group used.

- Purify via column chromatography or recrystallization to obtain pure 2-Cyclopropoxy-3-methylaniline.

Summary of Key Reaction Parameters and Data

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | Cyclopropylamine, K2CO3 | 55°C, 16 h | ~59% | Aromatic halide to amine |

| Copper-catalyzed amination | Cyclopropylboronic acid, Cu(OAc)2 | 70°C, 1-4 h | 80–90% | Efficient aryl amination |

| Etherification | Cyclopropyl methyl halide, NaH | Reflux | Variable | Ether formation at ortho position |

In-Depth Research Findings

The patent literature indicates that cyclopropylamine derivatives can be synthesized via nucleophilic substitution or metal-catalyzed cross-coupling, with yields typically ranging from 50% to over 90%, depending on the method and substrate purity.

Cross-coupling methods, especially copper-catalyzed aryl amination, are preferred for their regioselectivity and functional group tolerance.

Etherification to introduce the cyclopropoxy group often employs Williamson ether synthesis, with the choice of electrophile (e.g., cyclopropyl methyl halide) being critical for regioselectivity.

Chemical Reactions Analysis

2-Cyclopropoxy-3-methylaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or other reduced products.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the cyclopropoxy and methyl groups direct incoming electrophiles to specific positions on the benzene ring.

Scientific Research Applications

2-Cyclopropoxy-3-methylaniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: The compound can be used in the study of enzyme interactions and inhibition, as its structure may mimic natural substrates or inhibitors.

Industry: It may be used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-3-methylaniline depends on its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites. The cyclopropoxy group can influence the compound’s binding affinity and specificity, while the methyl group can affect its overall stability and reactivity .

Comparison with Similar Compounds

2-Cyclopropoxy-3-methylaniline can be compared with other aniline derivatives such as:

2-Methoxyaniline: Similar in structure but with a methoxy group instead of a cyclopropoxy group. This difference can lead to variations in reactivity and applications.

3-Methylaniline:

2-Cyclopropylaniline: Contains a cyclopropyl group instead of a cyclopropoxy group, which can influence its chemical behavior and interactions .

Biological Activity

2-Cyclopropoxy-3-methylaniline is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by a cyclopropoxy group and a methyl group attached to an aniline backbone, suggests potential biological activities that merit detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 177.24 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C11H15NO |

| Molecular Weight | 177.24 g/mol |

| IUPAC Name | This compound |

| InChI Key | RFAKBDCMNLHYIY-UHFFFAOYSA-N |

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets, potentially acting as an inhibitor or modulator of various enzymes involved in critical biochemical pathways. Preliminary studies suggest that it may inhibit cell proliferation, which could have implications for its use in cancer therapy. The precise mechanisms remain under investigation, necessitating further research to elucidate its action at the molecular level.

Antimicrobial Activity

Research has indicated that compounds similar to this compound may exhibit antimicrobial properties. For instance, studies on related anilines have shown effectiveness against various bacterial strains, suggesting a potential for this compound as an antimicrobial agent. However, specific data on the antimicrobial activity of this compound itself is limited and requires further investigation.

Anticancer Potential

The anticancer potential of this compound is a significant area of research interest. Some studies suggest that derivatives of cyclopropyl amines can induce apoptosis in cancer cells. For instance, cyclopropyl-substituted anilines have been shown to alter signaling pathways associated with cancer cell growth and survival. The specific effects of this compound on cancer cell lines are yet to be thoroughly documented but warrant further exploration due to the structural similarities with known anticancer agents.

Case Studies and Research Findings

- Case Study on Cyclopropyl Anilines : A study published in ACS Publications examined the reactivity of cyclopropyl-substituted anilines in various chemical reactions, highlighting their potential as intermediates in drug synthesis . This indicates that this compound could serve as a valuable building block for developing new therapeutic agents.

- Molecular Docking Studies : Recent molecular docking analyses have demonstrated the binding affinity of similar compounds to target proteins involved in cancer progression . These findings suggest that this compound may interact favorably with such targets, supporting its potential use in therapeutic applications.

- Antimicrobial Activity Research : Although direct studies on the antimicrobial properties of this compound are scarce, related compounds have shown promise against pathogens like Staphylococcus aureus and Escherichia coli, indicating a potential for further investigation into this compound's efficacy .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2-Cyclopropoxy-3-methylaniline with high purity?

- Methodology : The synthesis typically involves nucleophilic substitution between a cyclopropoxide ion and a halogenated aniline precursor (e.g., 3-methyl-2-chloroaniline). Key steps include:

- Base selection : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the cyclopropanol and activate the leaving group.

- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency.

- Purification : Column chromatography or recrystallization to isolate the product from by-products like unreacted starting materials or dimerized species .

Q. How can researchers ensure safe handling of this compound during experiments?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Waste disposal : Segregate chemical waste and collaborate with certified hazardous waste management services for neutralization .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify substituent positions (e.g., cyclopropoxy methylene protons at δ 0.5–1.5 ppm; aromatic protons at δ 6.5–7.5 ppm).

- FT-IR : Confirm the presence of amine (-NH₂) stretches (~3350 cm⁻¹) and cyclopropane C-O-C bonds (~1250 cm⁻¹).

- Mass spectrometry : Validate molecular weight (e.g., [M+H]⁺ peak at m/z ~177) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products in this compound synthesis?

- Methodology :

- Continuous flow reactors : Improve mixing and heat transfer, reducing side reactions like over-alkylation.

- In-line analytics : Use UV-Vis or Raman spectroscopy for real-time monitoring of reaction progress.

- Temperature control : Maintain 60–80°C to balance reaction rate and selectivity .

Q. What computational methods are suitable for predicting the biological activity of this compound derivatives?

- Methodology :

- Molecular docking : Simulate interactions with enzyme active sites (e.g., cytochrome P450) using software like AutoDock Vina.

- QSAR modeling : Correlate substituent electronic effects (e.g., Hammett σ values) with inhibitory potency.

- MD simulations : Assess binding stability over time (≥100 ns trajectories) .

Q. How can contradictory data in reaction yields be resolved when scaling up synthesis?

- Methodology :

- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., solvent polarity, base strength).

- Statistical analysis : Use ANOVA to identify significant factors (p < 0.05) and regression models to predict optimal conditions.

- Batch consistency checks : Compare NMR purity and yield across multiple batches .

Q. What strategies are effective for studying the metabolic pathways of this compound in biological systems?

- Methodology :

- Isotope labeling : Use ¹⁴C-labeled compound to track metabolites via LC-MS.

- Enzyme inhibition assays : Test interactions with hepatic enzymes (e.g., CYP3A4) using fluorogenic substrates.

- Microsomal incubations : Analyze phase I/II metabolites under controlled NADPH/GSH conditions .

Notes on Contradictions in Evidence

- Safety protocols : emphasizes generic guidelines, while specifies PPE and waste disposal for structurally similar anilines. Researchers should prioritize compound-specific risk assessments.

- Synthetic methods : highlights continuous flow systems, whereas uses batch reactors; scalability and cost-benefit analyses are recommended to reconcile these approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.